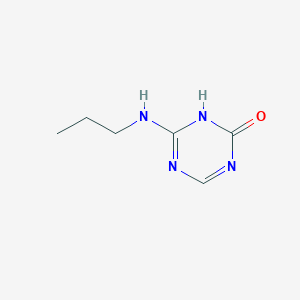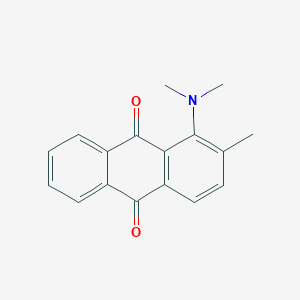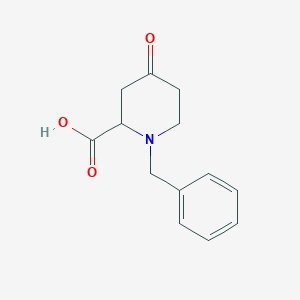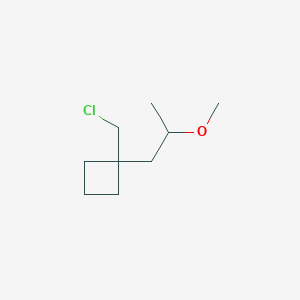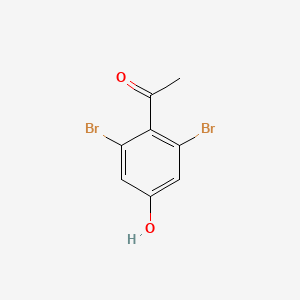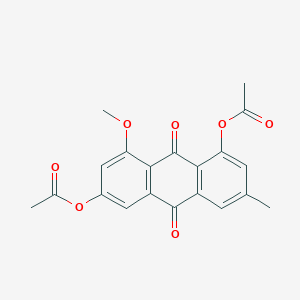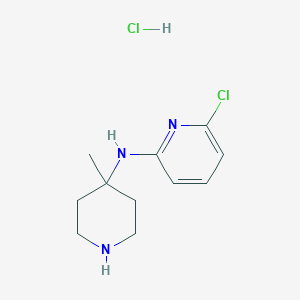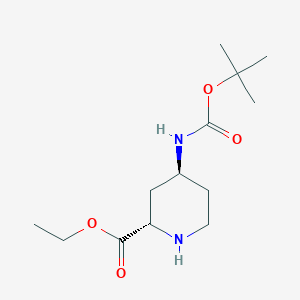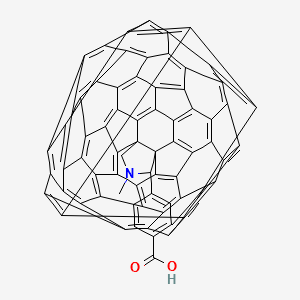
CID 102211076
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid . This compound is a derivative of fullerene, a molecule composed entirely of carbon, in the form of a hollow sphere, ellipsoid, or tube.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid involves the reaction of fullerene C60 with a suitable pyrrole derivative under specific conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. The product is then purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic route mentioned above. This would require optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated purification systems could enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the fullerene core or the attached functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the fullerene core, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fullerene derivatives.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate other molecules.
Medicine: Explored for its antioxidant properties and potential use in treating diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials with unique electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid involves its interaction with various molecular targets and pathways. The fullerene core can interact with biological membranes, proteins, and nucleic acids, potentially altering their function. The attached benzoic acid group can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fullerene derivatives with different functional groups attached to the fullerene core. Examples include:
- 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) acetic acid
- 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) propionic acid .
Uniqueness
What sets 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid apart is its specific functional group, which imparts unique properties such as enhanced solubility and reactivity. This makes it particularly useful in applications where these properties are desirable .
Properties
Molecular Formula |
C70H11NO2 |
|---|---|
Molecular Weight |
897.8 g/mol |
InChI |
InChI=1S/C70H11NO2/c1-71-6-69-63-55-47-37-27-19-11-9-10-13-17-15(11)23-31-25(17)35-29-21(13)22-14(10)18-16-12(9)20(19)28-34-24(16)32-26(18)36-30(22)40-39(29)51-45(35)53-43(31)49(41(47)33(23)27)57(63)59(53)65-61(51)62-52(40)46(36)54-44(32)50-42(34)48(38(28)37)56(55)64(69)58(50)60(54)66(62)70(65,69)67(71)7-2-4-8(5-3-7)68(72)73/h2-5,67H,6H2,1H3,(H,72,73) |
InChI Key |
DRKDVDNXQUEKEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C8=C8C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C9C6=C6C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C%13=C(C2(C1C1=CC=C(C=C1)C(=O)O)C1=C%13C%15=C8C7=C51)C1=C%10C%12=C2C%11=C9C(=C64)C3=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


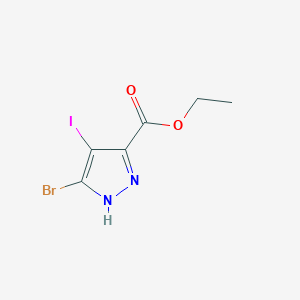
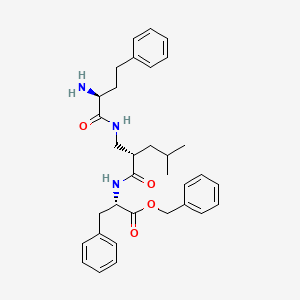
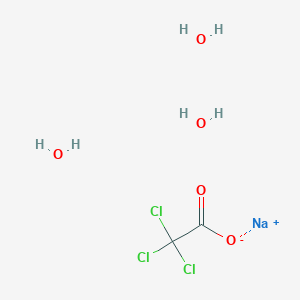
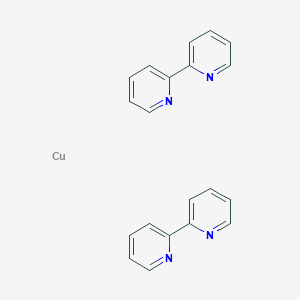
![endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)
![5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)
